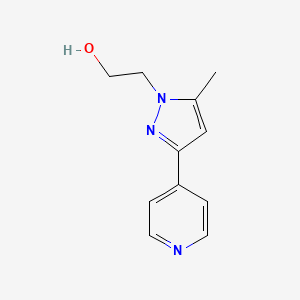

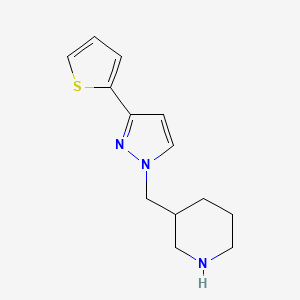

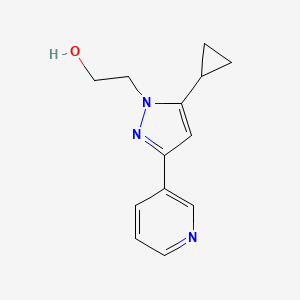

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Descripción general

Descripción

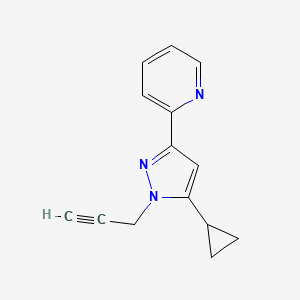

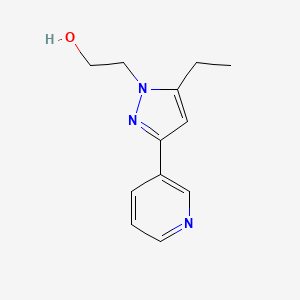

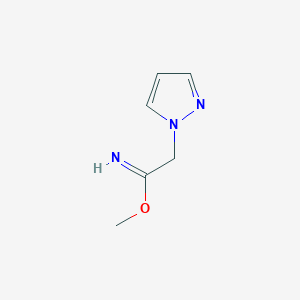

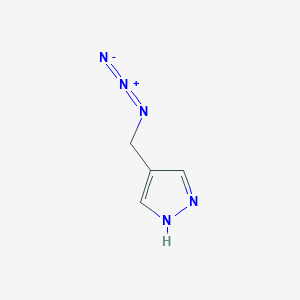

The compound “2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and an alcohol group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The alcohol group (-OH) is attached to an ethane structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, which are likely to contribute to the compound’s chemical reactivity and potential biological activity. The alcohol group could make the compound capable of forming hydrogen bonds .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of the alcohol group would influence properties such as solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Structural Characterization and Analysis

- Pyrazoline compounds, including those with thiophene units, have been synthesized and characterized through spectroscopic techniques and X-ray diffraction studies, revealing their crystal structures and intermolecular interactions. Such compounds show cohesive weak interactions in their crystal packing, contributing to their structural stability (Delgado et al., 2020).

Synthesis and Physicochemical Properties

- Hydroxy pyrazolines derived from thiophene have been synthesized, showcasing the versatility of pyrazoline compounds in chemical synthesis. These compounds are characterized by their IR, 1H NMR, and 13C NMR spectra, highlighting their potential in further chemical and pharmaceutical research (Parveen, Iqbal, & Azam, 2008).

Chemosensory Applications

- Pyrazoline derivatives have been studied for their photophysical and chemosensory applications, particularly as fluorescent chemosensors for metal ion detection. These compounds demonstrate solvatochromism and can serve as probes for determining the critical micelle concentration of surfactants, indicating their utility in analytical chemistry (Khan, 2020).

Antimicrobial Activity

- Schiff bases derived from chitosan and heteroaryl pyrazole derivatives have been synthesized and screened for their antimicrobial activity against various bacteria and fungi. The antimicrobial efficacy of these compounds depends on the type of Schiff base moiety, suggesting their potential in developing new antimicrobial agents (Hamed et al., 2020).

Antidepressant Activity

- Certain pyrazoline derivatives have shown promise in preclinical evaluations for antidepressant activity, indicating the potential therapeutic applications of thiophene-based pyrazolines in mental health treatment (Mathew, Suresh, & Anbazhagan, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,6-7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGLTLUCMOOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.